molecular formula C27H27N3O2 B2528452 1-(m-tolyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 847161-22-2

1-(m-tolyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No.: B2528452
CAS No.: 847161-22-2
M. Wt: 425.532
InChI Key: SMFTUNQQJHZKBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrrolidin-2-one core substituted with a benzimidazole moiety at position 4 and an m-tolyl group at position 1. The benzimidazole nitrogen is further functionalized with a 2-(o-tolyloxy)ethyl chain, enhancing its steric and electronic properties. The o-tolyloxy group introduces ortho-methyl substitution on the phenoxy ring, which may influence solubility, metabolic stability, and target binding compared to simpler aryloxy derivatives .

Properties

IUPAC Name

4-[1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O2/c1-19-8-7-10-22(16-19)30-18-21(17-26(30)31)27-28-23-11-4-5-12-24(23)29(27)14-15-32-25-13-6-3-9-20(25)2/h3-13,16,21H,14-15,17-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMFTUNQQJHZKBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=CC=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(m-tolyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one typically involves multi-step reactions starting from readily available precursors. The key steps include:

    Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the pyrrolidinone ring: This step often involves cyclization reactions, where appropriate precursors are subjected to conditions that promote ring closure.

    Attachment of the tolyl groups: This can be done via Friedel-Crafts alkylation or acylation reactions, using tolyl halides and suitable catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(m-tolyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or metal hydrides, converting ketones to alcohols or reducing other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule, using reagents like alkyl halides or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas, or sodium borohydride (NaBH4).

    Substitution: Alkyl halides in the presence of a base, or sulfonyl chlorides with a suitable nucleophile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

The compound exhibits notable biological activity primarily through its ability to form stable complexes with metal ions, particularly copper (Cu²⁺) and mercury (Hg²⁺). This interaction is critical in various biochemical pathways and has implications for biological sensing and environmental monitoring.

Biological Sensing

The ability of the compound to interact selectively with Cu²⁺ and Hg²⁺ ions allows it to be utilized as a fluorescent probe for the detection of these metals in biological samples. This application is particularly relevant in toxicology and environmental monitoring, where the presence of heavy metals can pose significant health risks.

Pharmacological Studies

Due to its structural components, the compound may serve as a lead structure for developing new pharmaceuticals targeting specific diseases or conditions. Its interactions with biological macromolecules can be explored further to understand its potential therapeutic effects.

Environmental Monitoring

The fluorescence changes induced by metal ion binding can be harnessed for environmental applications. The compound's sensitivity to pH and other ionic conditions makes it suitable for developing sensors that monitor water quality and detect pollutants.

Case Study 1: Detection of Heavy Metals

A study demonstrated the use of 1-(m-tolyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one as a fluorescent sensor for Cu²⁺ ions. The research highlighted its high selectivity and sensitivity, showing that even trace amounts of copper could be detected through fluorescence intensity changes, which facilitates monitoring in contaminated water sources.

Case Study 2: Anticancer Potential

In another investigation, derivatives of this compound were synthesized and evaluated for anticancer activity. The study showed promising results where modifications to the structure enhanced cytotoxic effects against various cancer cell lines, indicating potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(m-tolyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole moiety is known to bind to various biological targets, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of benzimidazole-pyrrolidinone hybrids. Below is a detailed comparison with analogs reported in the provided evidence:

Table 1: Structural and Functional Comparison

Compound Name Substituents on Benzimidazole Pyrrolidinone Substituents Molecular Weight (g/mol) Key Properties/Activities References
1-(m-tolyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one 2-(o-tolyloxy)ethyl m-tolyl 457.53 Enhanced lipophilicity due to o-tolyloxy group; potential kinase inhibition (inferred)
4-{1-[2-(4-Allyl-2-methoxyphenoxy)ethyl]-1H-benzo[d]imidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one 2-(4-allyl-2-methoxyphenoxy)ethyl 2-methoxyphenyl 525.60 Increased steric bulk; possible antimicrobial activity (unconfirmed)
1-(4-butylphenyl)-4-[1-(2-oxo-2-piperidylethyl)benzimidazol-2-yl]pyrrolidin-2-one 2-oxo-2-piperidylethyl 4-butylphenyl 473.62 Improved solubility via piperidine; tested in PROTACs (protein degradation applications)
4-(1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one None o-tolyl 303.36 Simpler structure; limited bioactivity data
1-(tert-butyl)-4-(1-(2-hydroxy-3-(o-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one 2-hydroxy-3-(o-tolyloxy)propyl tert-butyl 463.56 Hydroxy group enhances polarity; discontinued due to instability

Key Observations:

Biological Activity Trends : Piperidine-containing derivatives (e.g., ) show promise in proteolysis-targeting chimera (PROTAC) applications, whereas methoxy/allyl-substituted analogs (e.g., ) are hypothesized to exhibit antimicrobial effects. Direct bioactivity data for the target compound is lacking but inferred from structural parallels.

Stability Issues : Compounds with hydroxy groups (e.g., ) face instability, leading to discontinuation, whereas the target compound’s ether linkage (o-tolyloxyethyl) may confer metabolic resistance.

Biological Activity

1-(m-tolyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic compound with significant potential in medicinal chemistry. This compound features a pyrrolidinone core and various functional groups, including m-tolyl and o-tolyloxy moieties, which may contribute to its biological activity. Understanding its biological properties is crucial for exploring its applications in drug development and therapeutic interventions.

Chemical Structure

The structure of 1-(m-tolyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one can be represented as follows:

C21H24N2O2\text{C}_{21}\text{H}_{24}\text{N}_{2}\text{O}_{2}

This formula indicates the presence of two aromatic rings (benzo[d]imidazole and tolyl groups), a pyrrolidinone structure, and an ether linkage, all of which are significant for its interaction with biological targets.

The compound's mechanism of action is primarily attributed to its interaction with specific molecular targets, particularly enzymes and receptors. The benzimidazole moiety is known for its ability to inhibit various enzymes, while the pyrrolidinone ring enhances binding affinity. The tolyloxy and tolyl groups contribute to the overall stability and solubility of the compound, potentially improving its bioavailability.

Antimicrobial Activity

Research indicates that derivatives of benzimidazole compounds exhibit antimicrobial properties. For instance, studies have shown that similar compounds can effectively inhibit the growth of various bacterial strains, suggesting that 1-(m-tolyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one may also possess antimicrobial activity.

Antiviral Activity

Some derivatives have been investigated for their antiviral properties, particularly against HIV. Compounds structurally related to this compound have demonstrated inhibitory effects on HIV replication by blocking reverse transcriptase activity at low concentrations (e.g., IC50 values in the nanomolar range) . This suggests potential for further development in antiviral therapies.

Inhibition of Cyclooxygenase Enzymes

The compound may also exhibit inhibitory activity against cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. Recent studies have focused on designing compounds that selectively inhibit COX-II with minimal effects on COX-I, highlighting the importance of structural modifications in enhancing selectivity and potency .

Case Studies

  • Antiviral Studies : A study involving TIBO derivatives showed that modifications could lead to high potency against HIV-1, indicating that structural features similar to those in 1-(m-tolyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one could be explored for enhanced antiviral activity .
  • COX Inhibition : Research on pyrazole derivatives indicated that certain modifications yielded significant COX-II inhibitory activity (IC50 values as low as 0.52 µM), suggesting that similar strategies could be applied to optimize the target compound for anti-inflammatory applications .

Data Table: Summary of Biological Activities

Activity Type Study Reference IC50 Value Notes
Antimicrobial Not specifiedRelated benzimidazole derivatives show activity
Antiviral (HIV) 0.3 - 30 nMEffective against HIV-1 replication
COX-II Inhibition 0.52 µMSelective inhibition compared to Celecoxib

Q & A

Q. What synthetic routes are recommended to optimize purity and yield for this compound?

The synthesis typically involves multi-step reactions, starting with the formation of the pyrrolidin-2-one core followed by functionalization of the benzimidazole and aryl groups. Key steps include:

  • Core assembly : Condensation reactions under reflux conditions (e.g., using acetic acid as a solvent) to form the pyrrolidinone ring .
  • Functional group attachment : Nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups) with catalysts like Pd/C .
  • Purification : Column chromatography (n-hexane/EtOAc gradients) or recrystallization to achieve >95% purity. Adjust reaction time (24–36 hours) and temperature (80–120°C) to optimize yield .

Q. Which analytical techniques are critical for structural characterization?

  • Spectroscopy :
    • NMR (¹H/¹³C) : Assign peaks for the pyrrolidinone carbonyl (~170 ppm in ¹³C NMR), benzimidazole protons (δ 7.1–8.3 ppm), and o-tolyloxy methyl groups (δ 2.3–2.5 ppm) .
    • IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and benzimidazole (C=N, ~1600 cm⁻¹) stretches .
  • Mass spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]⁺ for C₂₈H₂₆N₃O₂: 452.2 g/mol) .

Q. How should researchers design initial biological activity assays?

  • Target selection : Prioritize kinases or GPCRs due to benzimidazole’s affinity for ATP-binding pockets .
  • Assay protocols :
    • In vitro enzyme inhibition : Use fluorescence-based assays (e.g., ATPase activity) with IC₅₀ determination .
    • Antimicrobial screening : Follow CLSI guidelines for MIC testing against Gram-positive/negative strains .

Advanced Research Questions

Q. How can contradictory biological activity data be resolved?

  • Dose-response validation : Repeat assays across multiple concentrations (e.g., 0.1–100 µM) to confirm dose-dependent trends .
  • Off-target profiling : Use proteome-wide affinity chromatography or computational docking (AutoDock Vina) to identify unintended targets .
  • Solubility adjustments : Optimize DMSO concentration (<1% v/v) or use co-solvents (e.g., PEG-400) to mitigate aggregation artifacts .

Q. What computational methods predict structure-activity relationships (SAR) for derivatives?

  • Molecular dynamics (MD) : Simulate ligand-receptor interactions (e.g., with GROMACS) to assess binding stability .
  • QSAR modeling : Train models using descriptors like LogP, polar surface area, and H-bond donors/acceptors from PubChem data .
  • Docking studies : Compare binding poses of o-tolyloxy vs. p-tolyloxy analogs to explain selectivity differences .

Q. How are reaction intermediates and mechanistic pathways elucidated?

  • Trapping experiments : Quench reactions at 50% completion (via TLC monitoring) to isolate intermediates (e.g., imine adducts) .
  • Isotopic labeling : Use ¹⁸O-labeled H₂O in hydrolysis steps to track carbonyl oxygen origins via mass spec .
  • DFT calculations : Map energy profiles for key steps (e.g., ring closure) using Gaussian 09 at the B3LYP/6-31G* level .

Q. What strategies mitigate challenges in scaling up synthesis?

  • Catalyst optimization : Replace Pd/C with heterogeneous catalysts (e.g., Pd@MOF) to reduce metal leaching .
  • Flow chemistry : Implement continuous flow reactors for exothermic steps (e.g., nitration) to improve safety and yield .
  • Green solvents : Substitute DCM with cyclopentyl methyl ether (CPME) for eco-friendly extraction .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological potency across studies?

  • Meta-analysis : Compare assay conditions (e.g., cell lines, incubation time) from PubChem BioAssay data .
  • Counter-screening : Test the compound against negative controls (e.g., kinase-dead mutants) to confirm on-target effects .
  • Batch variability checks : Analyze HPLC purity (>98%) and residual solvent levels (e.g., EtOAc <500 ppm) across synthetic batches .

Methodological Resources

  • Synthetic protocols : Refer to optimized procedures in and .
  • Computational tools : Use PubChem (CID: [retrieve from ]) for structural data and binding affinity predictions .
  • Safety guidelines : Follow OECD protocols for handling reactive intermediates (e.g., prop-2-yn-1-yl groups) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.